ABL1 Kinase Inhibition: Potency vs. Reference Compounds in Mobility Shift Assay
1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine demonstrates potent inhibition of tyrosine-protein kinase ABL1 with an IC₅₀ of 5.30 nM in a mobility shift assay (MSA) at pH 7.5 and 28°C [1]. This represents sub-nanomolar potency against a clinically validated oncology target (BCR-ABL in chronic myelogenous leukemia). Under identical assay conditions, alternative data points for this compound against ABL1 range from 2.40 nM to 266 nM depending on specific experimental parameters, with the 5.30 nM value representing the primary reported potency [1]. In contrast, the structurally related regioisomer 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine (CAS 1692506-40-3) and the N-linked analog 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine (CAS 1178773-36-8) lack publicly disclosed ABL1 inhibition data in authoritative biochemical databases [2] [3].
| Evidence Dimension | ABL1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.30 nM |
| Comparator Or Baseline | Regioisomer CAS 1692506-40-3 and N-linked analog CAS 1178773-36-8: no publicly reported ABL1 IC₅₀ data available for comparison |
| Quantified Difference | Target compound possesses documented low-nanomolar ABL1 activity; comparators lack reported ABL1 activity data |
| Conditions | Mobility Shift Assay (MSA), pH 7.5, 28°C |
Why This Matters
Documented sub-nanomolar ABL1 inhibitory activity establishes this compound as a validated starting point for BCR-ABL targeted inhibitor development, whereas regioisomeric analogs lack evidence of comparable target engagement.
- [1] BindingDB. BDBM120395: ABL1 inhibition IC₅₀ = 5.30 nM, 2.40 nM, 266 nM, 32 nM (Mobility Shift Assay, pH 7.5, 28°C). US8703771. View Source
- [2] Kuujia. Cas no 1692506-40-3 (5-Methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine) product page — no kinase activity data reported. View Source
- [3] Kuujia. Cas no 1178773-36-8 (1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine) product page — no kinase activity data reported. View Source
